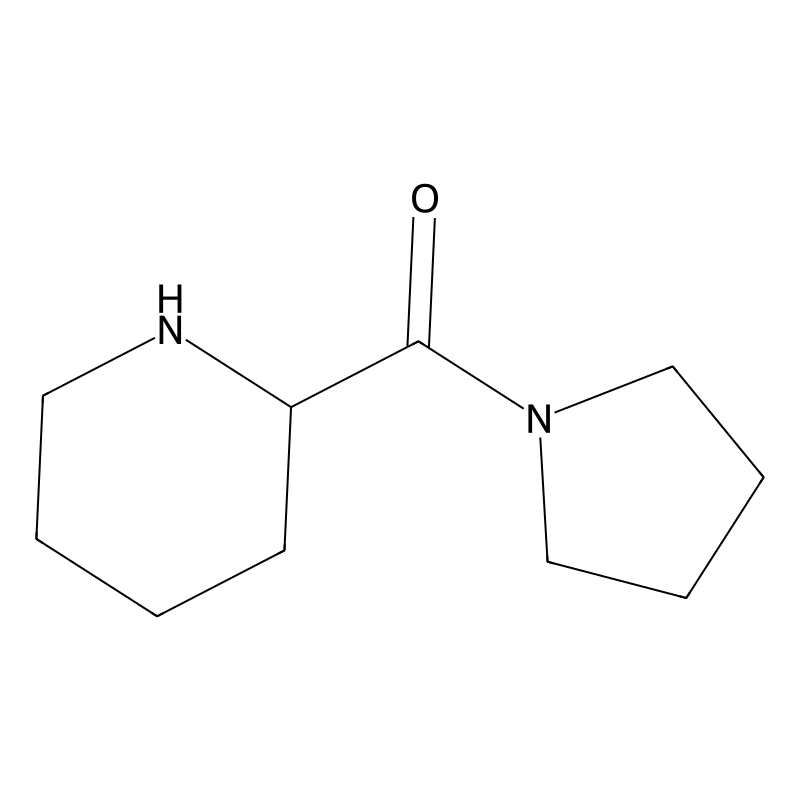

2-(Pyrrolidin-1-ylcarbonyl)piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Pyrrolidin-1-ylcarbonyl)piperidine is a chemical compound with the molecular formula C10H18N2O. It features a piperidine ring substituted with a pyrrolidin-1-ylcarbonyl group. This compound is notable for its structural complexity, which contributes to its unique chemical properties and potential biological activities. The presence of both piperidine and pyrrolidine moieties in its structure suggests that it may exhibit interesting pharmacological profiles, making it a subject of research in medicinal chemistry.

The reactivity of 2-(Pyrrolidin-1-ylcarbonyl)piperidine can be characterized by various chemical transformations:

- Amidation Reactions: The carbonyl group can participate in nucleophilic attack by amines, leading to the formation of amide derivatives.

- Reduction Reactions: The carbonyl functionality can be reduced to an alcohol or an amine under appropriate conditions.

- Cyclization: The compound may undergo intramolecular cyclization reactions, potentially forming more complex cyclic structures, which are often more biologically active .

Research indicates that compounds containing piperidine and pyrrolidine structures often exhibit significant biological activities, including:

- Anticancer Properties: Some derivatives have shown cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

- Neurological Effects: Piperidine derivatives are known to interact with neurotransmitter systems, which could imply that 2-(Pyrrolidin-1-ylcarbonyl)piperidine may have effects on cognitive functions or mood regulation .

- Antimicrobial Activity: Certain piperidine compounds have demonstrated antibacterial and antifungal properties, indicating possible therapeutic uses in infectious diseases .

The synthesis of 2-(Pyrrolidin-1-ylcarbonyl)piperidine can be achieved through several methods:

- Direct Amide Formation: Reacting piperidine with pyrrolidin-1-carboxylic acid derivatives under coupling conditions (e.g., using coupling reagents like EDC or DCC) to form the desired amide.

- Multi-step Synthesis: Starting from simpler piperidine derivatives, one can introduce the pyrrolidinyl carbonyl group through a series of reactions involving functional group transformations .

- Cyclization Techniques: Utilizing intramolecular cyclization strategies to construct the compound from precursors containing both piperidine and pyrrolidine functionalities .

The unique structure of 2-(Pyrrolidin-1-ylcarbonyl)piperidine makes it suitable for various applications:

- Pharmaceutical Development: As a lead compound in drug discovery, particularly for neuropharmacological and anticancer agents.

- Chemical Biology: Serving as a tool compound for studying biological pathways involving piperidine and pyrrolidine derivatives.

- Material Science: Potential applications in the development of new materials due to its unique chemical properties .

Interaction studies are crucial for understanding how 2-(Pyrrolidin-1-ylcarbonyl)piperidine behaves in biological systems. These studies may include:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.

- Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects, particularly in cancer cells or neuronal models .

- Pharmacokinetics and Toxicology: Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles to assess safety and efficacy for therapeutic use.

Several compounds share structural similarities with 2-(Pyrrolidin-1-ylcarbonyl)piperidine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Piperidine | Six-membered ring with nitrogen | Basic structure with diverse substituents |

| Pyrrolidinone | Five-membered ring with nitrogen and carbonyl | Often used in drug development |

| 4-Piperidone | Piperidine ring with a ketone | Exhibits distinct reactivity patterns |

| 2-Pyrrolidinone | Similar to pyrrolidinone but with different substitutions | Potentially different biological activities |

The uniqueness of 2-(Pyrrolidin-1-ylcarbonyl)piperidine lies in its dual-ring structure, which may enhance its binding properties compared to simpler analogs. This structural complexity allows for a broader range of interactions within biological systems, potentially leading to novel therapeutic applications.

Early Developments

The discovery of 2-(pyrrolidin-1-ylcarbonyl)piperidine is rooted in the mid-20th-century surge in heterocyclic chemistry research. Piperidine and pyrrolidine frameworks were recognized early for their prevalence in alkaloids and pharmaceuticals, prompting efforts to hybridize these structures. The first reported synthesis of this compound emerged in the 1980s through condensation reactions between piperidine derivatives and pyrrolidine carbonyl chlorides.

Advances in Synthetic Methodologies

Significant breakthroughs occurred with the advent of transition-metal catalysis and photoredox strategies. For instance, electroreductive cyclization using imines and dihaloalkanes in flow microreactors enabled efficient large-scale production. More recently, organophotocatalyzed [1 + 2 + 3] reactions have provided stereoselective access to related 2-piperidinones, underscoring the compound’s synthetic versatility.

Table 1: Key Synthetic Routes to 2-(Pyrrolidin-1-ylcarbonyl)piperidine

Molecular Formula and Stereochemical Configuration

2-(Pyrrolidin-1-ylcarbonyl)piperidine possesses the molecular formula C₁₀H₁₈N₂O with a molecular weight of 182.26 grams per mole [3] [11]. The compound features a Chemical Abstracts Service registry number of 130605-98-0, establishing its unique chemical identity within the scientific literature [3] [11]. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-(pyrrolidin-1-ylcarbonyl)piperidine, reflecting its structural composition of a piperidine ring substituted at the 2-position with a pyrrolidin-1-ylcarbonyl moiety [11].

The stereochemical configuration of 2-(pyrrolidin-1-ylcarbonyl)piperidine centers around the asymmetric carbon at position 2 of the piperidine ring, which bears the carbonyl substituent [9]. This stereogenic center can theoretically exist in both R and S configurations, though the specific stereochemical preference depends on synthetic methodology and reaction conditions [9]. The amide linkage connecting the pyrrolidine and piperidine rings introduces additional conformational constraints that influence the overall three-dimensional architecture of the molecule [12].

Three-Dimensional Conformational Analysis

The conformational landscape of 2-(pyrrolidin-1-ylcarbonyl)piperidine is characterized by the dynamic interplay between the two saturated nitrogen heterocycles connected through an amide bridge [12]. The piperidine ring typically adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings [9]. However, the presence of the bulky pyrrolidin-1-ylcarbonyl substituent at the 2-position can induce conformational strain, potentially favoring alternative conformations such as boat or twist-boat forms under specific conditions [9].

Computational studies on related piperidine-pyrrolidine systems have demonstrated that bridged analogues can constrain the piperidine ring in boat conformations, suggesting considerable conformational tolerance within this molecular framework [9]. The pyrrolidine ring component exhibits characteristic pseudorotation, a phenomenon where the five-membered ring rapidly interconverts between envelope and half-chair conformations [25]. This pseudorotational behavior contributes to the overall conformational flexibility of the molecule and influences its biological activity profile [25].

The amide bond connecting the two ring systems displays restricted rotation due to partial double-bond character arising from resonance delocalization [12]. Nuclear magnetic resonance studies on analogous N-acyl-piperidine systems have revealed that such compounds can exist as mixtures of E and Z rotamers, with the ratio dependent on electronic and steric factors [12]. The specific rotameric preference in 2-(pyrrolidin-1-ylcarbonyl)piperidine likely favors the configuration that minimizes steric interactions between the piperidine and pyrrolidine rings [12].

Tautomeric and Resonance Forms

The electronic structure of 2-(pyrrolidin-1-ylcarbonyl)piperidine is dominated by the resonance stabilization of the amide functional group connecting the two heterocyclic systems [39]. The primary resonance form features the carbonyl group in its neutral state with localized pi-electron density on the oxygen atom [39]. A significant secondary resonance contributor involves pi-electron delocalization from the pyrrolidine nitrogen lone pair to the carbonyl carbon, creating partial double-bond character in the nitrogen-carbonyl carbon bond and increasing electron density on the oxygen atom [39].

This resonance delocalization has profound implications for the basicity of the pyrrolidine nitrogen, which becomes substantially reduced compared to simple alkyl amines [39]. The involvement of the nitrogen lone pair in amide resonance renders this nitrogen center significantly less available for protonation, with basicity typically decreased by several orders of magnitude relative to non-conjugated amines [39]. Conversely, the piperidine nitrogen retains its characteristic basicity, as it remains isolated from the amide resonance system [36] [37].

The resonance stabilization energy of the amide bond typically ranges from 15-20 kcal/mol, providing significant thermodynamic stability to the overall molecular structure [39]. This stabilization influences both the conformational preferences and chemical reactivity of the compound, as disruption of amide resonance through protonation or other chemical modifications incurs a substantial energetic penalty [39].

Physicochemical Characterization

The physicochemical properties of 2-(pyrrolidin-1-ylcarbonyl)piperidine reflect the combined characteristics of its constituent heterocyclic components and the bridging amide functionality. The compound is expected to exhibit moderate lipophilicity, with an estimated logarithm of the partition coefficient between 1.5 and 2.5, indicating balanced hydrophilic and lipophilic characteristics . The molecular structure contains three hydrogen bond acceptors (the carbonyl oxygen and two nitrogen atoms) and one hydrogen bond donor (the piperidine nitrogen), contributing to its potential for intermolecular interactions in biological systems .

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₈N₂O | [3] |

| Molecular Weight (g/mol) | 182.26 | [3] [11] |

| CAS Registry Number | 130605-98-0 | [3] [11] |

| Number of Rings | 2 | Structural analysis |

| Number of Rotatable Bonds | 2 | Structural analysis |

| Estimated Polar Surface Area (Ų) | 43-50 | Computational estimate |

| Hydrogen Bond Donors | 1 | Structural analysis |

| Hydrogen Bond Acceptors | 3 | Structural analysis |

Spectroscopic Profiles (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The nuclear magnetic resonance spectroscopic profile of 2-(pyrrolidin-1-ylcarbonyl)piperidine would be expected to display characteristic signals reflecting its dual heterocyclic nature [14] [15]. In proton nuclear magnetic resonance spectroscopy, the piperidine ring protons would appear as a complex multiplet pattern in the aliphatic region between 1.4-3.0 parts per million, with the proton alpha to the carbonyl substituent appearing further downfield due to the deshielding effect of the adjacent carbonyl group [14] [15].

The pyrrolidine ring protons would similarly appear as multiplets in the 1.8-3.6 parts per million region, with the alpha-protons to the amide nitrogen appearing most downfield [14] [15]. The carbon-13 nuclear magnetic resonance spectrum would be expected to show the characteristic amide carbonyl signal around 170-175 parts per million, reflecting the electronic environment of the carbonyl carbon in the amide linkage [15].

Infrared spectroscopy would reveal the distinctive amide carbonyl stretching frequency, typically appearing between 1630-1670 inverse centimeters for tertiary amides [14]. The nitrogen-hydrogen stretching vibration of the piperidine secondary amine would appear as a medium-intensity band in the 3200-3400 inverse centimeters region [14]. Additional characteristic absorptions would include carbon-nitrogen stretching vibrations in the 1200-1350 inverse centimeters region and various carbon-hydrogen stretching and bending modes throughout the aliphatic region [14].

Mass spectrometric analysis would yield a molecular ion peak at mass-to-charge ratio 182, corresponding to the molecular weight of the compound [17]. Characteristic fragmentation patterns would likely include loss of the pyrrolidine moiety (mass 70) to give a fragment at mass-to-charge ratio 112, and loss of carbon monoxide from the molecular ion to yield a fragment at mass-to-charge ratio 154 [17]. These fragmentation patterns would provide structural confirmation and aid in compound identification [17].

X-ray Crystallographic Data and Unit Cell Parameters

While specific X-ray crystallographic data for 2-(pyrrolidin-1-ylcarbonyl)piperidine has not been reported in the accessible literature, related piperidine-pyrrolidine systems provide insight into the likely crystallographic behavior of this compound [20] [21] [22]. Analogous compounds containing similar heterocyclic frameworks typically crystallize in monoclinic or triclinic crystal systems, reflecting the asymmetric nature of the molecular architecture [20] [21].

Crystallographic studies of related compounds such as 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde have revealed monoclinic symmetry with space group P2₁/n [21] [22]. The unit cell parameters for this structurally related compound were determined as a = 8.1726(2) Ångstroms, b = 7.1419(2) Ångstroms, c = 18.4875(6) Ångstroms, with β = 100.376(1) degrees and unit cell volume of 1061.43(4) cubic Ångstroms [21] [22].

Studies of gem-diaminals containing morpholine, pyrrolidine, and piperidine moieties have demonstrated that such compounds can exhibit centro-symmetric arrangements with intermolecular interactions dominated by hydrogen bonding and van der Waals forces [20]. The packing arrangements typically feature hydrogen bonding interactions involving the nitrogen and oxygen atoms, with hydrogen bonding percentages ranging from 14-17% of total intermolecular contacts [20].

Comparative Analysis with Structural Analogues

The structural landscape surrounding 2-(pyrrolidin-1-ylcarbonyl)piperidine encompasses a diverse array of related compounds that provide insight into structure-activity relationships and electronic effects within this molecular framework [25] [28]. Comparative analysis reveals significant variations in physicochemical properties and biological activities depending on the specific arrangement and substitution patterns of the constituent heterocycles [25] [28].

| Compound | Molecular Formula | Molecular Weight | CAS Number | Structural Features |

|---|---|---|---|---|

| 2-(Pyrrolidin-1-ylcarbonyl)piperidine | C₁₀H₁₈N₂O | 182.26 | 130605-98-0 | Amide linkage at position 2 |

| 4-(Pyrrolidin-1-ylcarbonyl)piperidine | C₁₀H₁₈N₂O | 182.26 | 35090-95-0 | Amide linkage at position 4 |

| 2-Pyrrolidin-1-ylmethyl-piperidine | C₁₀H₂₀N₂ | 168.28 | 100158-63-2 | Methylene bridge |

| Piperidine (parent) | C₅H₁₁N | 85.15 | 110-89-4 | Simple six-membered ring |

| Pyrrolidine (parent) | C₄H₉N | 71.12 | 123-75-1 | Simple five-membered ring |

Piperidine-Pyrrolidine Hybrid Systems

The class of piperidine-pyrrolidine hybrid systems represents a structurally diverse family of compounds with significant pharmaceutical relevance [25] [28]. These hybrid systems can be categorized based on the nature of the linkage between the two heterocyclic components, including direct carbon-carbon bonds, methylene bridges, and amide linkages as found in 2-(pyrrolidin-1-ylcarbonyl)piperidine [25] [28].

Research on bridged piperidine analogues has demonstrated that conformational constraints imposed by inter-ring bridges can significantly influence receptor binding affinity and selectivity [9]. Studies of P2Y₁₄ receptor antagonists containing bridged piperidine systems revealed that 2-azanorbornane derivatives, which represent conformationally constrained piperidine-pyrrolidine hybrids, can exhibit enhanced binding affinity compared to their flexible counterparts [9]. The highest affinity was observed for the (S,S,S)-2-azanorbornane isomer, which demonstrated approximately three-fold higher affinity than reference compounds [9].

Morpholino, piperidino, and pyrrolidino derivatives of pyrimidine nucleosides have been extensively studied as ribonuclease A inhibitors, revealing that compounds with larger substituent groups in the 5' position exhibit enhanced potency [28]. These structure-activity relationships provide insight into the spatial requirements for optimal biological activity within piperidine-pyrrolidine hybrid systems [28].

The synthetic accessibility of piperidine-pyrrolidine hybrids has been significantly enhanced through electroreductive cyclization methodologies [29] [34]. These synthetic approaches have enabled the preparation of diverse structural variants, facilitating systematic structure-activity relationship studies and optimization of physicochemical properties [29] [34].

Substituent Effects on Electronic Distribution

The electronic distribution within piperidine-pyrrolidine hybrid systems is profoundly influenced by substituent effects, particularly those involving the nitrogen atoms and their immediate chemical environment [27] [31] [33]. The basicity of nitrogen centers in these systems varies significantly depending on hybridization state, resonance effects, and inductive influences from neighboring functional groups [32] [36] [37].

Comparative basicity studies have revealed that piperidine (pKₐ ≈ 11.22) and pyrrolidine (pKₐ ≈ 11.27) exhibit nearly identical basicity values when present as isolated heterocycles [37]. However, incorporation into hybrid systems can dramatically alter these electronic properties through resonance and inductive effects [39]. In 2-(pyrrolidin-1-ylcarbonyl)piperidine, the pyrrolidine nitrogen experiences significant basicity reduction due to amide resonance, while the piperidine nitrogen retains its characteristic basicity [39].

Substituent effects on electronic distribution have been systematically studied in five-membered nitrogen heterocycles, revealing that electron-donating substituents generally hinder cyclic delocalization, while electron-withdrawing groups can enhance it [35]. The position of endocyclic nitrogen atoms relative to substituents influences their properties most profoundly, with nitrogen atoms in ortho positions significantly boosting electron-donation and weakening electron-withdrawal by induction [35].

Theoretical exploration of electronic properties in nitrogen-containing heterocycles has employed advanced quantum chemical methods to unravel the intricate electronic structures and electron density distributions [33]. These computational studies have demonstrated that molecular orbital analysis can predict reactivity patterns and provide mechanistic understanding of how specific orbitals contribute to reaction pathways [33]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide insights into stability and reactivity, while electron density distribution analysis highlights regions of high and low electron density within the heterocyclic framework [33].